2,4-dibromo-5-(chloromethyl)-3-methylthiophene
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Overview
Description
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is an organobromine compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by chloromethylation. The process can be summarized as follows:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 4 positions.
Chloromethylation: The dibrominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the bromine atoms can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,4-dibromo-5-methylthiophene or 2-bromo-5-(chloromethyl)-3-methylthiophene.
Scientific Research Applications
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene depends on its interaction with various molecular targets. The presence of bromine and chlorine atoms allows it to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2,4-Dibromo-5-methylthiophene: Lacks the chloromethyl group, resulting in different reactivity and applications.
2,4-Dichloro-5-(chloromethyl)-3-methylthiophene: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior.
2,4-Dibromo-3-methylthiophene:
Uniqueness: 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is unique due to the combination of bromine and chloromethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
2763755-93-5 |
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Molecular Formula |
C6H5Br2ClS |
Molecular Weight |
304.4 |
Purity |
95 |
Origin of Product |
United States |
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